REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([OH:15])[cH:12][cH:13][cH:14]1.[C:16](=[O:17])([O-:18])[O-:19].[CH2:1]([CH3:2])[C:3]1([CH2:6][CH3:7])[O:4][CH2:5]1.[CH3:22][S:23]([CH3:24])=[O:25].[Cs+:20].[Cs+:21]>>[CH2:1]([CH3:2])[C:3]([OH:4])([CH2:5][O:15][c:11]1[cH:10][c:9]([Br:8])[cH:14][cH:13][cH:12]1)[CH2:6][CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(CC)CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Type
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product
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Smiles
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CCC(O)(CC)COc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |